molecular formula C10H14ClN B131109 (E)-N-Methyl-3-phenyl-2-propen-1-amine CAS No. 116939-14-1

(E)-N-Methyl-3-phenyl-2-propen-1-amine

Cat. No.: B131109
CAS No.: 116939-14-1
M. Wt: 183.68 g/mol
InChI Key: XGJZECMFJCEEJU-HAAWTFQLSA-N
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Description

(E)-N-Methyl-3-phenyl-2-propen-1-amine is a chemical compound with a distinct structure characterized by a phenyl group attached to a prop-2-en-1-amine backbone, with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methyl-3-phenyl-2-propen-1-amine typically involves the reaction of a suitable precursor with methylamine under specific conditions. One common method involves the use of a phenylprop-2-en-1-amine derivative, which is reacted with methylamine in the presence of a catalyst to yield the desired product. The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methyl-3-phenyl-2-propen-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-Methyl-3-phenyl-2-propen-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and treatment of certain medical conditions.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-N-Methyl-3-phenyl-2-propen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-phenylprop-2-en-1-amine: Similar structure but without the hydrochloride group.

    3-phenylprop-2-en-1-amine: Lacks the methyl group on the nitrogen atom.

    N-methyl-3-phenylprop-2-en-1-amine;hydrobromide: Similar structure but with a hydrobromide group instead of hydrochloride.

Uniqueness

(E)-N-Methyl-3-phenyl-2-propen-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

(E)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJZECMFJCEEJU-HAAWTFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC/C=C/C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589490
Record name (2E)-N-Methyl-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116939-14-1
Record name (2E)-N-Methyl-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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